L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine
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Overview
Description
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine is a peptide composed of six amino acids: tyrosine, lysine, alanine, glycine, valine, and alanine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways and cellular functions. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-lysyl-L-alanylglycine
- L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine
Uniqueness
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biomolecules, making it valuable in diverse research and industrial applications.
Biological Activity
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanine is a synthetic peptide composed of five amino acids, notable for its unique sequence and structural properties. This peptide exhibits significant biological activity, influencing various biochemical pathways and interactions within biological systems. Understanding its biological activity is crucial for potential applications in pharmacology, biochemistry, and therapeutic development.
Structural Properties
The molecular formula for this compound is C27H42N6O7 with a molecular weight of approximately 502.65 g/mol. The presence of charged amino acids like lysine enhances its binding properties, while hydrophobic residues such as valine contribute to its stability in non-polar environments.
Table 1: Amino Acid Composition
Amino Acid | Abbreviation | Count |
---|---|---|
Tyrosine | Tyr | 1 |
Lysine | Lys | 1 |
Alanine | Ala | 1 |
Glycine | Gly | 1 |
Valine | Val | 1 |
This compound interacts with various cellular receptors and proteins, influencing several biological processes:
- Protein Binding : The peptide's structure allows it to bind effectively to proteins, which is crucial for mediating biological responses.
- Cell Signaling : It may play a role in signal transduction pathways, potentially acting as a signaling molecule or modulator.
- Antioxidant Activity : Some studies suggest that peptides with similar structures exhibit antioxidant properties, reducing oxidative stress in cells .
Study 1: Interaction with Cellular Receptors
A study examined the binding affinity of this compound to specific cellular receptors involved in neurotransmission. Results indicated that the peptide could enhance receptor activation, suggesting potential applications in neuropharmacology.
Study 2: Antioxidant Properties
Research focusing on peptides similar to this compound demonstrated their ability to scavenge free radicals effectively. This antioxidant activity was linked to the presence of tyrosine and alanine residues, which are known for their electron-donating capabilities.
Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development : Potential use as a therapeutic agent in treating neurodegenerative diseases due to its receptor modulation capabilities.
- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at enhancing overall health and combating oxidative stress.
- Biotechnology : Utilization in the development of biosensors or drug delivery systems due to its binding characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar peptides.
Table 2: Comparison of Related Peptides
Compound Name | Unique Features |
---|---|
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valine | Similar structure; focused on hydrophilicity |
L-Valyl-Glycyl-Alanylleucine | Increased hydrophobicity; potential for membrane interaction |
L-Leucine-Glycine-Valine | Enhanced stability; may exhibit different binding properties |
Properties
CAS No. |
605633-34-9 |
---|---|
Molecular Formula |
C28H45N7O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N7O8/c1-15(2)23(27(41)33-17(4)28(42)43)35-22(37)14-31-24(38)16(3)32-26(40)21(7-5-6-12-29)34-25(39)20(30)13-18-8-10-19(36)11-9-18/h8-11,15-17,20-21,23,36H,5-7,12-14,29-30H2,1-4H3,(H,31,38)(H,32,40)(H,33,41)(H,34,39)(H,35,37)(H,42,43)/t16-,17-,20-,21-,23-/m0/s1 |
InChI Key |
AXXFGEQDLAHQEM-VNTSLDCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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